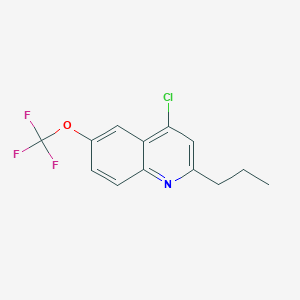

4-Chloro-2-propyl-6-trifluoromethoxyquinoline

Description

4-Chloro-2-propyl-6-trifluoromethoxyquinoline is a quinoline derivative featuring a chlorine atom at position 4, a propyl group at position 2, and a trifluoromethoxy group at position 5. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the propyl chain may influence steric interactions with biological targets.

Properties

CAS No. |

1156277-29-0 |

|---|---|

Molecular Formula |

C13H11ClF3NO |

Molecular Weight |

289.68 g/mol |

IUPAC Name |

4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |

InChI Key |

PSLKEMSJNXJPFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Construction

The quinoline nucleus can be synthesized by classical methods:

Skraup Reaction: Aniline derivatives react with glycerol and an oxidizing agent under acidic conditions to form quinolines. Modifications can allow for substitution at desired positions.

Doebner-Miller Reaction: Condensation of anilines with α,β-unsaturated carbonyl compounds, followed by cyclization.

These methods can be employed starting with appropriately substituted anilines or intermediates to incorporate the chlorine at position 4 and the propyl group at position 2.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent (-OCF3) is challenging to introduce due to its electron-withdrawing nature and steric demands. Recent advances include:

Xanthate-Mediated Trifluoromethoxylation: Phenols can be converted into xanthate intermediates using reagents such as benzimidazole-derived or benzotriazole-derived electrophiles in mild conditions, followed by trifluoromethoxylation to yield aryl trifluoromethyl ethers with high yields (over 90% in many cases). This method is operationally simple and efficient for electron-poor phenols.

Electrophilic Trifluoromethoxylation: Using specialized electrophilic reagents to directly introduce the OCF3 group onto aromatic rings.

In the context of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline, the trifluoromethoxy group is likely introduced at the 6-position on a quinoline intermediate bearing the 4-chloro and 2-propyl substituents.

Substitution at the 2-Position with Propyl Group

Alkylation at the 2-position of quinoline can be achieved via:

Direct Alkylation: Using propyl halides in the presence of a base to substitute at the 2-position if it is activated.

Side-Chain Introduction Prior to Cyclization: Incorporating the propyl group into the precursor molecules before quinoline ring formation.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Aniline substitution | 4-chloroaniline + propyl ketone derivative | 4-chloro-2-propyl aniline intermediate |

| 2 | Cyclization (Skraup/Doebner-Miller) | Acidic conditions, oxidant | 4-chloro-2-propylquinoline |

| 3 | Phenol formation at position 6 | Hydroxylation or directed lithiation | 6-hydroxy-4-chloro-2-propylquinoline |

| 4 | Trifluoromethoxylation | Xanthate intermediate formation + trifluoromethoxylation reagent in MeCN, mild base | This compound |

This scheme is inferred based on general synthetic strategies for quinoline derivatives and trifluoromethoxy aromatic compounds.

Data Table: Key Properties and Identifiers

| Property | Data |

|---|---|

| CAS Number | 1156277-29-0 |

| Molecular Formula | C13H11ClF3NO |

| Molecular Weight | 289.68 g/mol |

| IUPAC Name | 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |

| Standard InChIKey | PSLKEMSJNXJPFO-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Chemical Reactions Analysis

4-Chloro-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

4-Chloro-6-(trifluoromethyl)quinoline

- Structure : Chlorine at position 4 and trifluoromethyl at position 6.

- Key Differences : Lacks the propyl group at position 2 and replaces trifluoromethoxy with trifluoromethyl.

- Molecular weight is reduced compared to the target compound due to the absence of the propyl group .

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

- Structure : Cyclopropyl at position 2, trifluoromethyl at position 4, and chlorine at position 6.

- Key Differences : Substitutions at positions 4 and 6 are inverted relative to the target compound. The cyclopropyl group (rigid and planar) contrasts with the flexible propyl chain, affecting molecular packing and solubility .

- Pharmacological Note: Demonstrated antibacterial activity in crystallographic studies, suggesting that substituent positioning significantly influences bioactivity .

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

- Structure : Methyl at position 6 and trifluoromethyl at position 2.

- Key Differences : Smaller substituents (methyl vs. propyl, trifluoromethyl vs. trifluoromethoxy) reduce steric hindrance and molecular weight (C11H7ClF3N, MW: 245.6 g/mol). This compound is used as a pharmaceutical intermediate, highlighting the role of substituent size in synthetic scalability .

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

- Structure : Aryl groups (4-methoxyphenyl and phenyl) at positions 2 and 4.

- The absence of fluorine-containing groups reduces metabolic stability compared to the target compound .

Physicochemical and Pharmacological Properties

| Property | 4-Chloro-2-propyl-6-trifluoromethoxyquinoline | 4-Chloro-6-(trifluoromethyl)quinoline | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline |

|---|---|---|---|

| Molecular Formula | C13H11ClF3NO (est.) | C10H5ClF3N | C13H9ClF3N |

| Molecular Weight | ~297.7 g/mol (est.) | 231.6 g/mol | 271.7 g/mol |

| Key Substituents | Propyl (C2), Cl (C4), OCF3 (C6) | Cl (C4), CF3 (C6) | Cyclopropyl (C2), CF3 (C4), Cl (C6) |

| Lipophilicity (LogP) | Higher (due to propyl and OCF3) | Moderate (CF3 less lipophilic than OCF3) | Moderate (cyclopropyl reduces flexibility) |

| Bioactivity | Hypothesized antimicrobial/anticancer activity | Limited data | Confirmed antibacterial activity |

Biological Activity

4-Chloro-2-propyl-6-trifluoromethoxyquinoline is a compound belonging to the quinoline family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molar mass of approximately 289.68 g/mol. The compound features a bicyclic structure that combines a benzene ring with a pyridine ring, along with chlorine and trifluoromethoxy substituents, which contribute to its reactivity and biological activity .

Interaction with Biological Targets

Research indicates that this compound may exhibit significant binding affinity to various proteins and enzymes involved in metabolic pathways. Preliminary studies suggest that it interacts with targets relevant to disease processes, although comprehensive studies are still required to elucidate these interactions fully .

Potential Mechanisms Include:

- Nucleophilic Substitution: The chlorine atom may undergo nucleophilic substitution reactions, influencing its biological activity.

- Electrophilic Aromatic Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution, potentially affecting enzyme interactions.

Therapeutic Applications

This compound has been identified as having potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for developing drugs targeting specific diseases or disorders . Notably, compounds within the quinoline family have been explored for their roles in treating various conditions, including cancer and neurodegenerative diseases.

Inhibitory Activity Against Ferroptosis

Recent studies have highlighted the compound's inhibitory action against ferroptosis, a regulated form of cell death associated with various diseases such as multiple sclerosis and neurodegenerative disorders. Ferroptosis is characterized by an accumulation of lipid peroxides due to reduced antioxidant defenses . The ability of this compound to inhibit this process suggests its potential as a therapeutic agent in disorders where ferroptosis plays a critical role.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Trifluoromethoxy group enhances reactivity | |

| 4-Chloro-2-methylquinoline | Lacks trifluoromethoxy group | |

| 6-Bromo-4-chloroquinoline | Contains bromine instead of trifluoromethoxy | |

| 2-Chloro-8-fluoroquinoline | Fluorine substitution at different position |

This table illustrates how the structural variations influence the reactivity and biological activity of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-propyl-6-trifluoromethoxyquinoline, and how does the trifluoromethoxy group influence reaction efficiency?

- Answer : Synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include halogenation (chlorination at position 4), alkylation (propyl group introduction at position 2), and trifluoromethoxy substitution (at position 6). The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, improving stability and directing electrophilic substitution . Catalysts like Pd or Cu are often used to optimize yields in cross-coupling steps. Purity is verified via HPLC (>97%) and NMR .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Answer : Primary techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.

- Mass spectrometry (MS) for molecular weight validation (e.g., m/z ~275.6 g/mol) .

- X-ray crystallography for resolving stereochemical ambiguities (e.g., analogs in ) .

- HPLC for purity assessment (>97%) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability studies using TGA/DSC show decomposition >200°C. Monitor degradation via periodic HPLC to detect hydrolysis byproducts (e.g., loss of -OCF₃ group) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug-target interactions?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies, Fukui indices) to identify reactive sites. Studies using hybrid functionals (e.g., B3LYP) reveal the trifluoromethoxy group lowers electron density at the quinoline core, enhancing electrophilic binding to kinase active sites . Molecular docking (e.g., AutoDock Vina) validates interactions with targets like p38α MAP kinase .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Answer : Discrepancies often arise from substituent variations (e.g., -CF₃ vs. -Cl in ) or assay conditions. Mitigation strategies include:

- Systematic SAR studies : Compare analogs (e.g., 4-Chloro-7-fluoro-6-methyl derivatives in ) to isolate substituent effects .

- Meta-analysis : Aggregate data from standardized assays (e.g., IC₅₀ values in enzyme inhibition) .

- Kinetic profiling : Use SPR or ITC to quantify binding kinetics under controlled conditions .

Q. How does the stereoelectronic profile of this compound influence its pharmacokinetic properties?

- Answer : The -OCF₃ group increases lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility. Metabolic stability studies (e.g., liver microsomes) show resistance to CYP450 oxidation due to electron-withdrawing effects. Adjusting the propyl chain length can optimize bioavailability .

Q. What are the challenges in detecting trace impurities or stereoisomers in this compound, and how are they addressed?

- Answer : Key challenges include:

- Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or SFC .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dechlorinated analogs) at <0.1% levels .

- Quantification : Internal standards (e.g., deuterated analogs) improve accuracy in GC-MS .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

- Answer : The compound disrupts bacterial DNA gyrase or topoisomerase IV, analogous to fluoroquinolones. Structural analogs (e.g., 6-Chloro-2-cyclopropyl-4-CF₃-quinoline in ) show enhanced activity against Gram-negative strains due to improved membrane penetration . Proteomic studies (e.g., 2D gel electrophoresis) identify upregulated stress-response proteins in treated pathogens .

Methodological Guidelines

- Stereochemical Analysis : Use X-ray crystallography (as in ) or NOESY NMR to resolve positional ambiguities .

- Bioactivity Validation : Combine in vitro assays (e.g., MIC for antimicrobials) with in silico ADMET predictions .

- Data Reproducibility : Adopt OECD guidelines for cytotoxicity testing and report solvent/DMSO controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.